![molecular formula C14H17F3N2O4 B3005920 N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide CAS No. 1824025-62-8](/img/structure/B3005920.png)
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide
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Overview
Description
“N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Chemical Reactions Analysis
A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Scientific Research Applications
Antibacterial Activities
This compound has been used in the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, which have shown promising antibacterial activities against various bacterial strains .
Deprotection Studies
The N-tert-butoxycarbonyl (N-Boc) group is often used as a protecting group in organic synthesis. This compound has been used in studies to develop mild methods for the selective deprotection of the N-Boc group .
Organic Synthesis
The compound has been used in the organic synthesis of particular enantiomers. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation .
Amino Acid Protection
In the field of amino acid protection, this compound is used for the synthesis of phosphatidylserine and ornithine .
Synthesis of Pyrrolidines
This compound has been used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Antibacterial Screening
Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)18-8-11(20)19-9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYCVVSPUHWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide |
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